molecular formula C11H15NO3S B8812171 8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane

8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8812171
M. Wt: 241.31 g/mol
InChI Key: ZTZXZMXLDWHDOZ-UHFFFAOYSA-N
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Description

8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

8-(1,3-thiazol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C11H15NO3S/c13-10(9-7-12-8-16-9)1-3-11(4-2-10)14-5-6-15-11/h7-8,13H,1-6H2

InChI Key

ZTZXZMXLDWHDOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C3=CN=CS3)O)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-trimethylsilyl-thiazole (2.5 g, 15.89 mmol) in THF (20 mL) was added to a 1.6 M solution of n-butyllithium in hexanes (11.9 mL, 19.07 mmol) at −78° C. with stirring under N2. After being stirred at −78° C. for 0.5 h, a solution of 1,4-cyclohexanedione mono-ethylene ketal (2.48 g, 15.89 mmol) in THF (20 mL) was added to the solution via syringe and stirring was continued for 1 h at −78° C. Water (5 mL) and EtOAc were added, and the reaction mixture was warmed to room temperature and extracted with EtOAc three times. The combined organic layers were dried (MgSO4), filtered, and crystallized from EtOAc to yield 3.4 g (90%) of the desired product. MS (M+H)+=242.1.
Quantity
2.5 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
11.9 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step Two
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Quantity
20 mL
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solvent
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Quantity
5 mL
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reactant
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0 (± 1) mol
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solvent
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Yield
90%

Synthesis routes and methods II

Procedure details

2-TMS-thiazole (2.5 g, 15.89 mmol) was added to a solution of n-butyllithium (11.9 mL of 1.6 M solution in hexane, 19.07 mmol) in THF (20 mL) at −78° C. with stirring under N2. After being stirred at −78° C. for 0.5 h, a solution of 1,4-cyclohexanedione mono-ethylene ketal (2.48 g, 15.89 mmol) in THF (20 mL) was added to the lithiated compound solution via syringe and stirred for 1 h at −78° C. Water (5 mL) and EtOAc were added, and the reaction mixture was warmed to room temperature and extracted using EtOAc (3×). The combined organic layers were dried (MgSO4), filtered, and crystallized from EtOAc to yield 3.4 g of 8-(1,3-thiazol-5-yl)-1,4-dioxaspiro[4,5]decan-8-ol in 90% yield. MS (EI) calcd: (M+H)+=242.1; found: 242.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
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Quantity
5 mL
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The title compound was prepared as white solid from 8-(2-trimethylsilanyl-thiazol-5-yl)-1,4-dioxa-spiro[4.5]decan-8-ol followed by TBAF work-up.
Name
8-(2-trimethylsilanyl-thiazol-5-yl)-1,4-dioxa-spiro[4.5]decan-8-ol
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0 (± 1) mol
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